molecular formula C8H15ClN2 B6213550 2,2-dimethylpiperidine-4-carbonitrile hydrochloride CAS No. 2728400-29-9

2,2-dimethylpiperidine-4-carbonitrile hydrochloride

Cat. No.: B6213550
CAS No.: 2728400-29-9
M. Wt: 174.7
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethylpiperidine-4-carbonitrile hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2-position, a nitrile group at the 4-position, and a hydrochloride salt form. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-diaminopropane with a cyanating agent such as cyanogen bromide or sodium cyanide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethylpiperidine-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylpiperidine-3-carbonitrile hydrochloride: Similar structure but with the nitrile group at the 3-position.

    2,2-dimethylpiperidine-4-carboxamide: Contains an amide group instead of a nitrile group.

    2,2-dimethylpiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2,2-dimethylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the nitrile group at the 4-position and the hydrochloride salt form can enhance its solubility and stability, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

2728400-29-9

Molecular Formula

C8H15ClN2

Molecular Weight

174.7

Purity

95

Origin of Product

United States

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